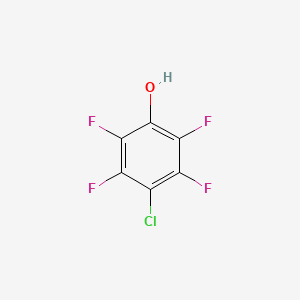

4-Chlorotetrafluorophenol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Degradation in Wastewater Treatment

4-Chlorotetrafluorophenol and its derivatives, like 4-chlorophenol, are known for their toxicity and harmful effects on human health and the environment. Research by Hadi et al. (2020) developed a combination of persulfate and oxalic acid with a heterogeneous Fenton like system for the degradation of 4-chlorophenol from synthetic wastewater. This study highlighted the effectiveness of this approach, showing a significant synergistic effect in degrading 4-chlorophenol, achieving a high degradation efficiency under optimal conditions (Hadi et al., 2020).

Photocatalytic Detoxification

The photocatalytic properties of different industrial TiO2 catalysts were evaluated for the degradation of 4-chlorophenol, using it as a model reaction to investigate their efficiencies in treating contaminated waters. This study, conducted by Guillard et al. (1999), explored both artificial UV-light and solar energy for this process, comparing the efficiency of various photocatalysts (Guillard et al., 1999).

Adsorption Mechanism

A study by Liu et al. (2010) used activated carbon fibers (ACFs) for the adsorption of 4-chlorophenol from aqueous solutions. They explored the adsorption capacities and mechanisms, providing insight into the interactions and efficiencies of different adsorbents in removing 4-chlorophenol from water (Liu et al., 2010).

Electrochemical Sensing

Research on developing high sensitivity electrochemical sensors for 4-chlorophenol has been conducted. Shabani-Nooshabadi et al. (2016) created a sensor based on graphene oxide NiO/NPs-ionic liquid for the selective sensing of 4-chlorophenol in the presence of nitrite, demonstrating its potential for accurate detection in environmental samples (Shabani‐Nooshabadi et al., 2016).

Magnetic Nanocomposites for Decomposition

A study by Singh et al. (2017) investigated the use of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water. Their research focused on the microstructure, magnetic, and optical properties of the nanocomposite, revealing its effectiveness in decomposing 4-chlorophenol under UV irradiation (Singh et al., 2017).

Safety And Hazards

The safety data sheet for 4-Chlorotetrafluorophenol suggests that it should be used for research and development purposes only, and not for medicinal or household use . In case of exposure, appropriate measures such as moving to fresh air, washing off with soap and water, and seeking medical attention are recommended .

Propriétés

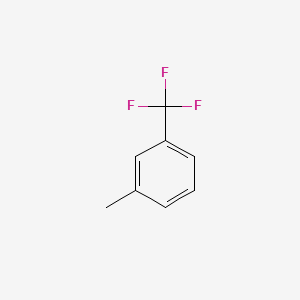

IUPAC Name |

4-chloro-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVFYHTONHQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195135 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorotetrafluorophenol | |

CAS RN |

4232-66-0 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)